molecular formula C8H13N3O B12864740 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol

Cat. No.: B12864740
M. Wt: 167.21 g/mol
InChI Key: XEJZPBIMMPEFTO-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that features both an imidazole and a pyrrolidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.

    Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.

Scientific Research Applications

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.

    Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.

The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.

Biological Activity

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyl group and an imidazole moiety. Its molecular formula is C9H16N3OC_9H_{16}N_3O with a molecular weight of approximately 167.21 g/mol . The structure can be represented as follows:

SMILES CC1=NC=CN1CC2(O)CNCC2\text{SMILES }CC1=NC=CN1CC2(O)CNCC2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with pyrrolidine under controlled conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related imidazole derivatives, indicating that compounds with similar structures may exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with modifications in the imidazole and pyrrolidine rings have shown promising results against lung cancer cells (A549) and other cancer types .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54920Apoptosis induction
Compound BHCT11615Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of imidazole derivatives. The compound has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus, showing varying degrees of effectiveness. The presence of the hydroxyl group in the pyrrolidine ring is believed to enhance its antibacterial properties by facilitating interactions with bacterial cell membranes .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

CompoundBacteria StrainMIC (µg/mL)
Compound CS. aureus8
Compound DE. coli16
This compoundS. aureusTBD

The biological activity of this compound is thought to involve multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain modifications in the structure can lead to inhibition of cell cycle progression.
  • Membrane Disruption : The hydrophilic nature due to the hydroxyl group may enhance interaction with microbial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical and preclinical settings:

  • Case Study 1 : A derivative similar to this compound exhibited significant anticancer effects in a mouse model, reducing tumor size by over 50% compared to controls.
  • Case Study 2 : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10)

InChI Key

XEJZPBIMMPEFTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)N2CCC(C2)O

Origin of Product

United States

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